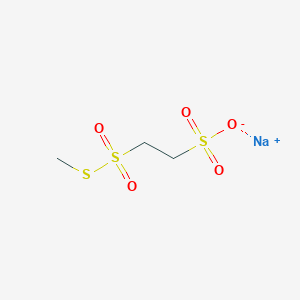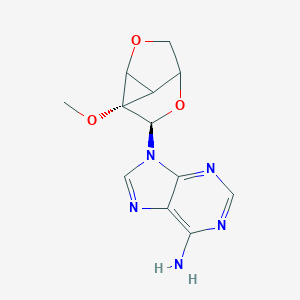
9-Hedake
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Hedake is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is synthesized through a particular method that involves the use of specific reagents and conditions. The mechanism of action of this compound is still not fully understood, but recent scientific research has shed some light on its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 9-Hedake is still not fully understood. However, recent studies have suggested that it may act as a modulator of the serotonergic system. It has been shown to increase the levels of serotonin in the brain, which may be responsible for its neuroprotective effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has a number of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. It has also been shown to decrease the levels of inflammatory cytokines, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 9-Hedake for lab experiments is its high purity. The synthesis method has been optimized to yield a product with high purity, which is essential for scientific research. However, one of the limitations of this compound is its limited solubility in water, which may make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 9-Hedake. One area of research is the potential use of this compound in the treatment of neurodegenerative diseases. Further studies are needed to determine the efficacy and safety of this compound in animal models and humans. Another area of research is the mechanism of action of this compound. More studies are needed to fully understand how this compound modulates the serotonergic system and its neuroprotective effects. Finally, there is a need for research on the potential use of this compound in other fields such as cancer research and drug development.
Conclusion:
In conclusion, this compound is a chemical compound with significant potential for scientific research. Its synthesis method has been optimized to yield high purity, and its potential applications in the field of neuroscience are promising. Although the mechanism of action of this compound is not fully understood, recent studies have shed some light on its biochemical and physiological effects. Further research is needed to fully understand the potential of this compound in various fields and to determine its efficacy and safety in animal models and humans.
Synthesemethoden
The synthesis of 9-Hedake involves the reaction of 2-(2-aminoethyl) indole with 2-bromoacetophenone in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or methanol, and the product is purified using column chromatography. This method has been optimized to yield high purity this compound.
Wissenschaftliche Forschungsanwendungen
The potential applications of 9-Hedake in scientific research are vast. One of the most promising applications is in the field of neuroscience. Recent studies have shown that this compound has a neuroprotective effect and can improve cognitive function in animal models. This has led to research on the potential use of this compound in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
| 150890-72-5 | |
Molekularformel |
C12H13N5O3 |
Molekulargewicht |
275.26 g/mol |
IUPAC-Name |
9-[(5S,7R,8S)-8-methoxy-3,6-dioxatricyclo[3.3.0.02,8]octan-7-yl]purin-6-amine |
InChI |
InChI=1S/C12H13N5O3/c1-18-12-6-5(2-19-8(6)12)20-11(12)17-4-16-7-9(13)14-3-15-10(7)17/h3-6,8,11H,2H2,1H3,(H2,13,14,15)/t5-,6?,8?,11-,12+/m1/s1 |
InChI-Schlüssel |
LDVMREARNDQIMN-QKGJZQGISA-N |
Isomerische SMILES |
CO[C@@]12[C@@H](O[C@H]3C1C2OC3)N4C=NC5=C(N=CN=C54)N |
SMILES |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
Kanonische SMILES |
COC12C3C1OCC3OC2N4C=NC5=C(N=CN=C54)N |
Synonyme |
6-amino-9-(1-methoxy-2,7-dioxatricyclo(3.3.0(4,6))octan-8-yl)purine 9-HEDAKE |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



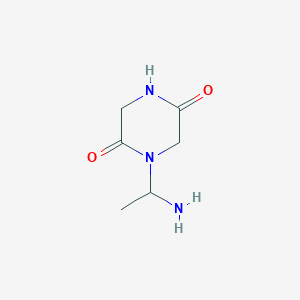
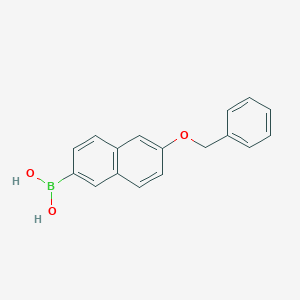

![4-amino-1-[(2R)-2-(hydroxymethyl)-1,3-dioxolan-4-yl]pyrimidin-2-one](/img/structure/B115914.png)
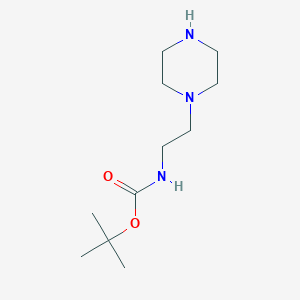
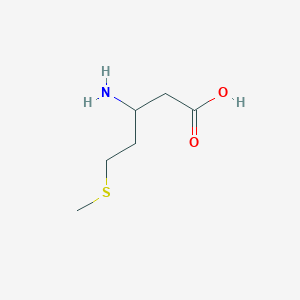

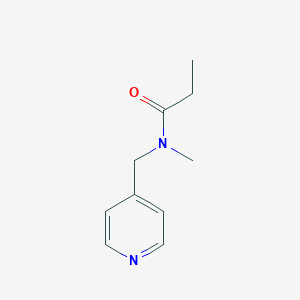
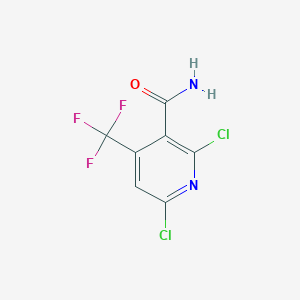
![N-[4-(1,3-thiazolidin-2-yl)phenyl]acetamide](/img/structure/B115924.png)


